(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride
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Overview
Description
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is a chemical compound with the molecular formula C10H13N3·HCl. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often utilize metal-catalyzed reactions to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives .
Scientific Research Applications
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-6-methanamine, 1,3-dimethyl-: A closely related compound with similar structural features.
N,N-Dimethyl(pyrrolidin-3-yl)methanamine hydrochloride: Another compound with a methanamine group but different core structure.
Uniqueness
(1,3-Dimethyl-6-indazolyl)methanamine Hydrochloride is unique due to its specific indazole core and methanamine substitution, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14ClN3 |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
(1,3-dimethylindazol-6-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13N3.ClH/c1-7-9-4-3-8(6-11)5-10(9)13(2)12-7;/h3-5H,6,11H2,1-2H3;1H |
InChI Key |
DXTFXZLAKDGLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)CN)C.Cl |
Origin of Product |
United States |
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